molecular formula C6H10O3 B1602893 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid CAS No. 869066-83-1

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid

Cat. No.: B1602893
CAS No.: 869066-83-1
M. Wt: 130.14 g/mol
InChI Key: OVMNWDIMDCLADX-UHFFFAOYSA-N
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Description

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid is an organic compound with the molecular formula C₆H₁₀O₃ It features a cyclopropyl ring substituted with a hydroxymethyl group and an acetic acid moiety

Chemical Reactions Analysis

Types of Reactions

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid moiety can be reduced to form alcohols.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate pH adjustments .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the carboxylic acid moiety can produce alcohols .

Scientific Research Applications

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and acetic acid groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function. The cyclopropyl ring adds rigidity to the molecule, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid is unique due to the presence of both a hydroxymethyl group and a cyclopropyl ring, which confer distinct chemical and biological properties. The hydroxymethyl group enhances its reactivity and potential for derivatization, while the cyclopropyl ring provides structural rigidity and stability.

Biological Activity

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid, also known by its CAS number 869066-83-1, is a unique compound characterized by its cyclopropyl structure and hydroxymethyl substituent. This compound is of particular interest in pharmaceutical research due to its potential biological activities and applications in drug synthesis. The following sections provide an overview of its biological activity, including interaction mechanisms, pharmacological profiles, and comparative analyses with similar compounds.

  • Molecular Formula : C₆H₁₀O₃
  • Molecular Weight : 130.14 g/mol
  • Structure :

Preliminary studies suggest that this compound may interact with specific receptors in the central nervous system (CNS), though comprehensive pharmacological profiles are still required to elucidate its full therapeutic potential. Its reactivity as a carboxylic acid allows it to participate in various biochemical reactions, making it a versatile compound for further exploration in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, studies on related compounds have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, monomeric alkaloids similar in structure demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various pathogens, suggesting a potential for similar activity in our compound of interest .

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other acetic acid derivatives. Below is a comparison table detailing the structural characteristics and unique features of selected compounds:

Compound NameStructure CharacteristicsUnique Features
2-Hydroxypropanoic acidHydroxyl group with propanoic backboneSimple structure; lacks cyclopropyl moiety
3-Hydroxybutanoic acidHydroxyl group with butanoic backboneLarger chain length; different functional groups
(S)-3-Hydroxy-2-methylbutanoic acidHydroxyl and carboxylic functionalitiesContains additional methyl group; different stereochemistry

The presence of the cyclopropyl ring and hydroxymethyl substituent in our compound likely influences its reactivity and biological activity differently than the compounds listed above.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or derived from acetic acids, particularly those with cyclic structures. For example:

  • Antibacterial Studies : Research has shown that certain hydroxymethyl derivatives exhibit potent antibacterial effects against strains like E. coli and Bacillus mycoides, with MIC values indicating strong inhibitory activity .
  • Pharmacological Investigations : A study focused on the synthesis of hydroxamic acid derivatives highlighted their use as antibacterial agents, suggesting that modifications similar to those in this compound could enhance biological activity against specific bacterial infections .

Properties

IUPAC Name

2-[1-(hydroxymethyl)cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-4-6(1-2-6)3-5(8)9/h7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMNWDIMDCLADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625514
Record name [1-(Hydroxymethyl)cyclopropyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869066-83-1
Record name 1-(Hydroxymethyl)cyclopropaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869066-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(Hydroxymethyl)cyclopropyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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